molecular formula C30H24ClN5O2S B11639161 (5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11639161
M. Wt: 554.1 g/mol
InChI Key: JHWRHQKTGUWIFO-ITYLOYPMSA-N
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Description

The compound (5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a thiazolo[3,2-b][1,2,4]triazole ring, and several substituents, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps, starting with the preparation of the pyrazole and thiazolo[3,2-b][1,2,4]triazole rings. These rings are then coupled through a methylene bridge. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, which can change the compound’s reactivity.

    Substitution: The replacement of one functional group with another, which can modify the compound’s chemical behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a more saturated compound. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biology, the compound’s potential bioactivity can be explored for applications such as enzyme inhibition, receptor binding, and cellular signaling. Its interactions with biological macromolecules can provide insights into its mechanism of action and potential therapeutic uses.

Medicine

In medicine, the compound may be investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets could make it useful in treating various diseases, including cancer, inflammation, and infectious diseases.

Industry

In industry, the compound’s properties can be leveraged for applications such as coatings, adhesives, and electronic materials. Its stability and reactivity make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and thiazolo[3,2-b][1,2,4]triazole derivatives, such as:

Uniqueness

What sets (5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one apart is its specific combination of functional groups and ring systems, which confer unique chemical and biological properties

Properties

Molecular Formula

C30H24ClN5O2S

Molecular Weight

554.1 g/mol

IUPAC Name

(5Z)-5-[[3-(4-butoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C30H24ClN5O2S/c1-2-3-17-38-25-15-11-20(12-16-25)27-22(19-35(33-27)24-7-5-4-6-8-24)18-26-29(37)36-30(39-26)32-28(34-36)21-9-13-23(31)14-10-21/h4-16,18-19H,2-3,17H2,1H3/b26-18-

InChI Key

JHWRHQKTGUWIFO-ITYLOYPMSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)Cl)S3)C6=CC=CC=C6

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)Cl)S3)C6=CC=CC=C6

Origin of Product

United States

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